molecular formula C20H23ClN2O3 B5563665 1-[4-(4-chlorophenyl)butanoyl]-4-(3-furoyl)-1,4-diazepane

1-[4-(4-chlorophenyl)butanoyl]-4-(3-furoyl)-1,4-diazepane

Cat. No. B5563665
M. Wt: 374.9 g/mol
InChI Key: RYKBGQJGVKERCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. These compounds are of interest due to their wide range of biological activities, and their derivatives are explored for pharmaceutical applications. Chlorophenyl derivatives, on the other hand, are organic compounds that contain a benzene ring substituted with chlorine atoms and are known for their use in various chemical syntheses and as intermediates in the production of pesticides, drugs, and dyes.

Synthesis Analysis

The synthesis of 1,4-diazepines typically involves the condensation of diamines with diketones or diesters under specific conditions. For chlorophenyl derivatives, common synthetic routes include halogenation of benzene or its derivatives. The synthesis of complex molecules like "1-[4-(4-chlorophenyl)butanoyl]-4-(3-furoyl)-1,4-diazepane" would likely involve multiple steps, including the formation of the diazepane ring followed by the introduction of the chlorophenyl and furoyl groups through specialized synthetic strategies (Rashid et al., 2019).

Scientific Research Applications

Spectral Properties and Solvent Effects

A study by Tarakanov et al. (2011) on the Mg II complex of octa-4-tert-butylphenyl substituted tetra(1,4-diazepino)porphyrazine highlights the peculiar effect of solvents on its spectral properties. The research found that the solvent significantly affects the UV-Vis and 1H NMR spectral properties due to dimerization likely caused by intermolecular hydrogen bonding. This study implies the importance of solvent choice in the characterization and application of similar compounds in material science and photophysical studies Tarakanov et al., 2011.

Organic Synthesis and Chemical Reactivity

Protti et al. (2004) explored the photochemistry of aromatic halides, providing insights into the generation and reactivity of aryl cations, which may be analogous to the chemical behavior of 1-[4-(4-chlorophenyl)butanoyl]-4-(3-furoyl)-1,4-diazepane. This study sheds light on the potential for using such compounds in synthetic organic chemistry, particularly in reactions involving pi nucleophiles and aryl cations Protti et al., 2004.

Polymerization Catalysts

Schmid et al. (2001) described the synthesis, structural characterization, and polymerization properties of new nickel(II) and palladium(II) diimine complexes bearing 1,4-diazepine rings. The study emphasizes the potential of 1,4-diazepine derivatives as catalysts in olefin polymerization, suggesting applications in material science and industrial chemistry Schmid et al., 2001.

Vibrational Spectroscopy and Quantum Mechanical Study

Kuruvilla et al. (2018) performed a detailed vibrational spectroscopy and quantum mechanical study on a compound structurally similar to the query compound. This research provides insights into the molecular geometry, vibrational wavenumbers, and thermodynamic properties, which are crucial for understanding the physicochemical characteristics and potential applications in materials science Kuruvilla et al., 2018.

properties

IUPAC Name

4-(4-chlorophenyl)-1-[4-(furan-3-carbonyl)-1,4-diazepan-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c21-18-7-5-16(6-8-18)3-1-4-19(24)22-10-2-11-23(13-12-22)20(25)17-9-14-26-15-17/h5-9,14-15H,1-4,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKBGQJGVKERCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=COC=C2)C(=O)CCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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